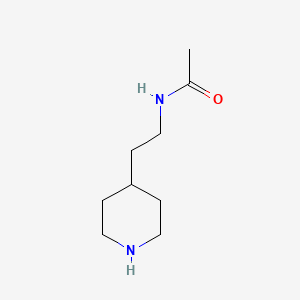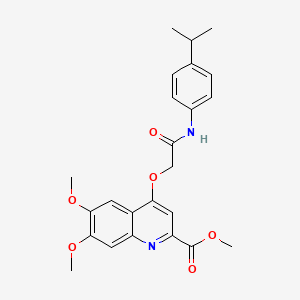
N-(3,5-dimethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,5-dimethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide, also known as DMTTP, is a tetrazole-based compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Structural Analysis and Characterization :
- Compounds with similar structural motifs have been synthesized and characterized, providing insights into their chemical properties. For instance, N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide was synthesized and fully analyzed using various spectroscopic methods, offering a foundation for understanding the structural characteristics of similar compounds (Manolov, Ivanov, & Bojilov, 2021).
Molecular Docking and Bioassay Studies :
- Certain derivatives have been the subject of molecular docking and bioassay studies to understand their interaction within specific enzyme sites, such as the cyclooxygenase-2 enzyme, although without significant inhibition potency. This suggests potential applications in studying enzyme interactions and drug design (Al-Hourani et al., 2016).
Antibacterial and Antifungal Properties :
- Several structurally similar compounds have been synthesized and tested for antibacterial and antifungal activities. These studies suggest potential applications in developing new antimicrobial agents. For example, certain compounds have shown excellent antibacterial and antifungal activities, indicating the utility of these compounds in medical and pharmaceutical research (Zala, Dave, & Undavia, 2015).
Photodynamic Therapy Applications :
- Some derivatives have been studied for their properties relevant to photodynamic therapy, a treatment method for cancer. These studies explore the photophysical, photochemical, and fluorescence properties of compounds, suggesting potential applications in cancer treatment and other medical therapies (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Cytotoxic Activities :
- New derivatives have been synthesized and evaluated for antimicrobial activity and cytotoxic effects on various cell lines. This research indicates the potential of these compounds in developing new treatments for infections and certain types of cancer (Dawbaa et al., 2021).
Synthesis and Characterization of Complexes :
- Studies involving the synthesis of new derivatives and their characterization, such as determining molecular structures through X-ray crystallography, provide valuable information for understanding the chemical behavior and potential applications of similar compounds (Palombo et al., 2019).
Antioxidant and Anticancer Activities :
- Research on similar compounds has revealed significant antioxidant activities, surpassing known antioxidants like ascorbic acid. Additionally, these compounds have been tested for anticancer activity against specific cell lines, indicating potential therapeutic applications (Tumosienė et al., 2020).
properties
IUPAC Name |
N-(3,5-dimethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-12-8-13(2)10-15(9-12)20-19(25)16(18-21-23-24-22-18)11-14-6-4-5-7-17(14)26-3/h4-10,16H,11H2,1-3H3,(H,20,25)(H,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQDZWHKNLKWIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(CC2=CC=CC=C2OC)C3=NNN=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

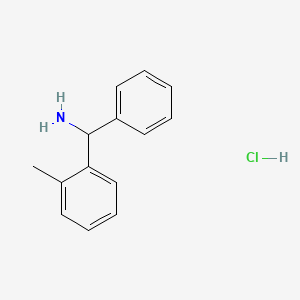
![N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)cyclopropanecarboxamide](/img/structure/B2473154.png)
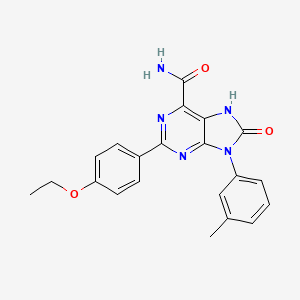
![ethyl N-[2-di(propan-2-yloxy)phosphoryl-1,1,1,3,3,3-hexafluoropropan-2-yl]carbamate](/img/structure/B2473158.png)
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-cyclohexylpropanamide](/img/structure/B2473159.png)
![N-(1-cyanocyclohexyl)-2-[(2-{[dimethyl(oxo)-lambda6-sulfanylidene]amino}phenyl)amino]acetamide](/img/structure/B2473162.png)
![3-[(3,5-Dimethylpiperidyl)carbonyl]-6-nitrochromen-2-one](/img/structure/B2473163.png)
![3-Cyclopropyl-6-[(1-pyrimidin-2-ylpiperidin-4-yl)methoxy]pyridazine](/img/structure/B2473165.png)
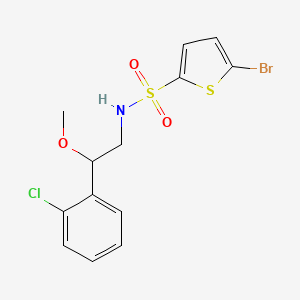
![2-(Benzo[d]isoxazol-3-yl)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2473169.png)
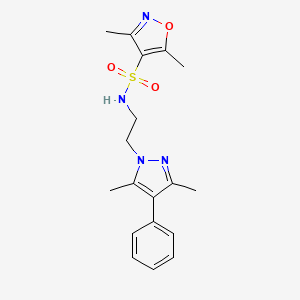
![3-(1-((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione](/img/structure/B2473171.png)
